Butanal, 3,4-dihydroxy-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanal, 3,4-dihydroxy-, (S)-: is an organic compound with the molecular formula C4H8O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is an aldehyde with two hydroxyl groups attached to the third and fourth carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method to synthesize Butanal, 3,4-dihydroxy-, (S)- is through aldol condensation. This involves the reaction of an aldehyde with a ketone or another aldehyde in the presence of a base, forming a β-hydroxy aldehyde or ketone.
Oxidation of Diols: Another method involves the selective oxidation of diols. For instance, the oxidation of 1,3-butanediol can yield Butanal, 3,4-dihydroxy-, (S)- under controlled conditions.
Industrial Production Methods: Industrial production often involves the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent, are optimized to ensure the highest purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butanal, 3,4-dihydroxy-, (S)- can undergo oxidation to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, acids, and bases.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes or ketones.
Scientific Research Applications
Chemistry: Butanal, 3,4-dihydroxy-, (S)- is used as an intermediate in organic synthesis. It serves as a building block for more complex molecules and is involved in various chemical reactions to produce pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is involved in the synthesis of certain biomolecules and can be used to study enzyme-catalyzed reactions.
Medicine: Butanal, 3,4-dihydroxy-, (S)- has potential applications in the development of new drugs. Its unique structure allows it to interact with biological targets in specific ways, making it a valuable compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which Butanal, 3,4-dihydroxy-, (S)- exerts its effects depends on the specific reaction or application. In general, the hydroxyl groups and the aldehyde functional group play crucial roles in its reactivity. These groups can participate in hydrogen bonding, nucleophilic addition, and other chemical interactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Butanal, 3-hydroxy-: This compound has a similar structure but with only one hydroxyl group.
Butanal, 2,3-dihydroxy-: This compound has hydroxyl groups on the second and third carbon atoms.
Uniqueness: Butanal, 3,4-dihydroxy-, (S)- is unique due to its specific arrangement of hydroxyl groups and its chiral nature. This configuration allows it to participate in specific reactions and interact with biological targets in ways that similar compounds cannot.
Properties
CAS No. |
81893-52-9 |
---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.10 g/mol |
IUPAC Name |
(3S)-3,4-dihydroxybutanal |
InChI |
InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h2,4,6-7H,1,3H2/t4-/m0/s1 |
InChI Key |
CQSYGAZTCJHVFE-BYPYZUCNSA-N |
Isomeric SMILES |
C(C=O)[C@@H](CO)O |
Canonical SMILES |
C(C=O)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.